molecular formula C18H21N3O2 B1211693 2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol

2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol

Cat. No. B1211693
M. Wt: 311.4 g/mol
InChI Key: LTVSJAQANUCADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol is a member of phenols and a member of methoxybenzenes.

Scientific Research Applications

Antibacterial Applications

  • Antibacterial Activity: Some derivatives of 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols, closely related to the compound of interest, have shown antibacterial activity against Gram-positive bacteria, indicating potential for medical applications in fighting bacterial infections (Tavman et al., 2009).

Cancer Research

  • Antiproliferative Activity in Cancer Research: A compound structurally similar to 2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol demonstrated antiproliferative activity towards human cancer cells, suggesting its potential use in cancer research and treatment (Minegishi et al., 2015).

Photodynamic Therapy

  • Photodynamic Therapy for Cancer: Derivatives of the compound have been investigated for their use in photodynamic therapy, specifically in treating cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antimicrobial Research

  • Antimicrobial Activity in Food Protection: Non-halogenated phenolic compounds, related to the compound , have been used as antiseptics to control the growth of microorganisms, indicating their importance in food safety and preservation (Davidson & Brandén, 1981).

Biomolecular Studies

  • Biomolecular Interaction Studies: Studies involving compounds with structural similarities to 2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol have provided insights into biomolecular interactions, like double arene hydroxylation mediated by dicopper(II)-hydroperoxide species, which can be significant in understanding enzymatic reactions and molecular biology (Battaini et al., 2003).

Renewable Energy Research

  • Renewable Chemical Feedstocks: Research on the liquefaction processing of lignocellulosic materials using microwave energy has identified compounds including 2-methoxy-4-propyl-phenol, which bear resemblance to the target compound, as important in the development of renewable chemical feedstocks (Xu et al., 2012).

Bioimaging and Sensor Development

  • Bioimaging and Zinc Detection: Derivatives of the compound have been used in bioimaging for human lung cancer cells and as chemosensors for sensitive detection of zinc(II) ions, indicating their applications in medical imaging and chemical sensing (Dey et al., 2016).

properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-methoxy-6-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol

InChI

InChI=1S/C18H21N3O2/c1-3-9-21-12-20-15-10-14(7-8-16(15)21)19-11-13-5-4-6-17(23-2)18(13)22/h4-8,10,12,19,22H,3,9,11H2,1-2H3

InChI Key

LTVSJAQANUCADC-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.